![molecular formula C15H22N4O3 B6058896 4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group.
科学研究应用
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPP has been shown to have potent inhibitory effects on the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. MPP has also been studied for its potential use as a radioligand in imaging studies of the brain.
作用机制
MPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPP increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved motor function.
Biochemical and Physiological Effects:
MPP has been shown to have potent effects on dopamine signaling, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can lead to side effects such as anxiety and depression.
实验室实验的优点和局限性
MPP is a well-established compound that has been extensively studied for its potential applications in various fields. MPP is relatively easy to synthesize and can be obtained in high yields and purity. However, MPP can be difficult to work with due to its toxicity and potential for adverse effects on other neurotransmitter systems.
未来方向
There are several potential future directions for research on MPP. One area of interest is the development of new derivatives of MPP that have improved selectivity and potency for the dopamine transporter. Another area of interest is the use of MPP as a radioligand in imaging studies of the brain. Finally, MPP could be studied for its potential use in other dopamine-related disorders, such as addiction and schizophrenia.
Conclusion:
In conclusion, MPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP has been extensively studied for its potential use in the treatment of Parkinson's disease and other dopamine-related disorders. MPP acts as a potent inhibitor of the dopamine transporter, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, which can lead to side effects such as anxiety and depression. There are several potential future directions for research on MPP, including the development of new derivatives and the use of MPP as a radioligand in imaging studies of the brain.
合成方法
MPP can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with acetic anhydride to produce 4-nitroacetanilide. This intermediate product is then reacted with morpholine in the presence of a catalyst to produce MPP. The synthesis of MPP is a well-established process that has been optimized for high yields and purity.
属性
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-16-4-6-18(7-5-16)15-12-13(2-3-14(15)19(20)21)17-8-10-22-11-9-17/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGHBKLHJVHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
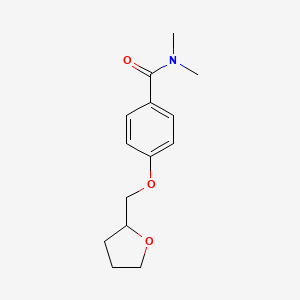
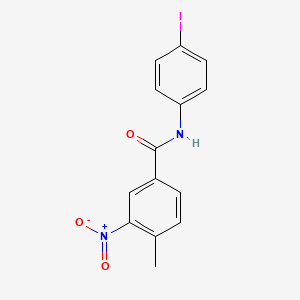
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)
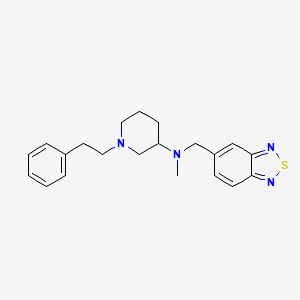
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
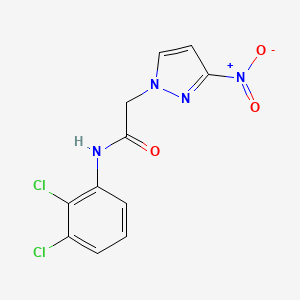
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
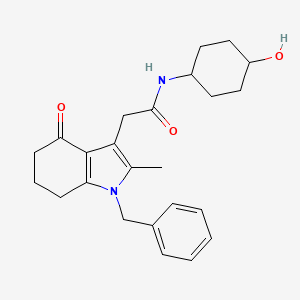
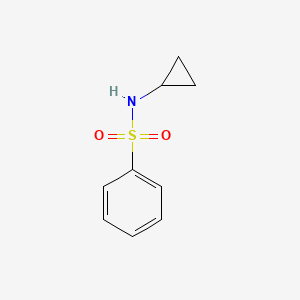
![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)